Biochemical ALK Inhibition Potency: ALK-IN-12 Versus Crizotinib and Alectinib
ALK-IN-12 inhibits recombinant ALK kinase with an IC50 of 0.18 nM in a cell-free biochemical assay . By cross-study comparison, this represents approximately 111-fold greater potency than crizotinib (IC50 = 20 nM in ALK biochemical assay) and approximately 10.6-fold greater potency than alectinib (IC50 = 1.9 nM in cell-free assay) under comparable ATP-competitive conditions [1]. Brigatinib, the clinical derivative from the same chemical series, demonstrates an IC50 of 0.37-0.62 nM against ALK, placing ALK-IN-12's potency within the same sub-nanomolar tier while representing a structurally simplified analog [2].
| Evidence Dimension | Biochemical ALK kinase inhibition (IC50) |
|---|---|
| Target Compound Data | 0.18 nM |
| Comparator Or Baseline | Crizotinib (20 nM); Alectinib (1.9 nM); Brigatinib (0.37-0.62 nM) |
| Quantified Difference | 111-fold vs crizotinib; 10.6-fold vs alectinib; similar sub-nanomolar tier as brigatinib |
| Conditions | Cell-free biochemical assay; ATP-competitive format (conditions may vary by reference) |
Why This Matters
The sub-nanomolar biochemical potency enables lower compound consumption in enzymatic assays and provides a higher signal-to-noise ratio when probing ALK-dependent signaling at minimal inhibitor concentrations.
- [1] Sakamoto H, et al. CH5424802, a selective ALK inhibitor capable of blocking the resistant gatekeeper mutant. Cancer Cell. 2011;19(5):679-690. (Alectinib IC50 = 1.9 nM). View Source
- [2] Huang W-S, Liu S, Zou D, et al. Discovery of Brigatinib (AP26113), a Phosphine Oxide-Containing, Potent, Orally Active Inhibitor of Anaplastic Lymphoma Kinase. J Med Chem. 2016;59(10):4948-4964. View Source
